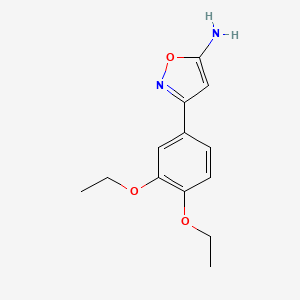

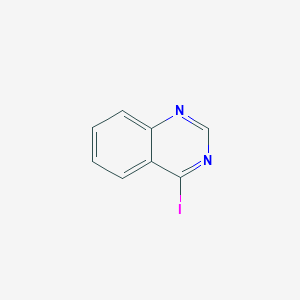

![molecular formula C13H9N3O2 B1335972 2-(1,3-苯并二氧杂环-5-基)咪唑并[1,2-a]嘧啶 CAS No. 866138-02-5](/img/structure/B1335972.png)

2-(1,3-苯并二氧杂环-5-基)咪唑并[1,2-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

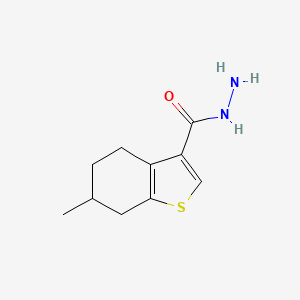

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine is a compound that belongs to the class of imidazo[1,2-a]pyrimidines, which are heterocyclic compounds featuring an imidazole ring fused to a pyrimidine ring. These compounds have been the subject of various studies due to their interesting chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives has been explored through various methods. One approach involves tandem [8 + 2] cycloaddition--[2 + 6 + 2] dehydrogenation reactions, which can be performed under microwave irradiation using 2-(trimethylsilyl)phenyl triflates as benzyne precursors . Another method reported is the one-pot two-component thermal cyclization reaction of 2-aminobenzimidazole with substituted methyl cinnamates, followed by Vilsmir-Haack formylation and nucleophilic displacement to yield a series of substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives . Additionally, a catalyst-free synthesis in water has been developed for benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives, which is considered environmentally benign . Thiamine hydrochloride has also been used as a promoter for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives in water medium .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives has been confirmed through various spectroscopic techniques such as IR, ^1H NMR, MS, and elemental analyses . The synthesis of benzo[4,5]imidazo[2,1-b]pyrimido[5,4-f][1,3,4]thiadiazepines represents a new heterocyclic system, and the structure of a 4-dimethylamino derivative showed anti-HIV activity . The molecular and supramolecular structures of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines have been reported, showcasing a diverse range of hydrogen-bonding patterns10.

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo various chemical reactions. The synthesis of trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines has been achieved through Michael addition/intramolecular cyclization reaction . The synthesis of substituted benzo[4,5]imidazo[1,2-a]pyrimidines through a (3 + 2+1) cyclization of 2-aminobenzimidazole, acetophenone, and N,N-dimethylformamide as a one-carbon synthon has been described, indicating the fluorescent properties of selected products .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidines are influenced by their molecular structure. The tetracyclic compounds prepared through tandem cycloaddition and dehydrogenation reactions emitted blue light when excited at 365 nm and exhibited interesting photophysical properties . The synthesized derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine have been subjected to in vitro disease human cell screening panel assay, with some showing antineoplastic activity . The green synthesis approach for benzo[4,5]imidazo[1,2-a]pyrimidine derivatives has led to compounds with antimicrobial and antitubercular activity . Spectra investigations of the synthesized benzo[4,5]imidazo[1,2-a]pyrimidines using N,N-dimethylformamide as a one-carbon source showed quantum yields ranging from 0.07-0.16 with maxima absorption at 266-294 nm and emission at 472-546 nm .

科学研究应用

合成方法

- 一种在水介质中使用盐酸硫胺素作为催化剂合成苯并[4,5]咪唑并[1,2-a]嘧啶衍生物的方法,突出了环境效益和提高的产率 (Liu, Lei, & Hu, 2012).

- 开发了咪唑并[1,2-a]嘧啶的区域选择性合成,通过一锅反应过程以 35-92% 的产率实现 (Katritzky, Xu, & Tu, 2003).

- 在无催化剂条件下,在水中微波辅助合成苯并[4,5]咪唑并[1,2-a]嘧啶衍生物,具有产率更高、环境影响更低等优点 (Tu 等人,2007).

生物和药用应用

- 取代的苯并[4,5]咪唑并[1,2-a]嘧啶衍生物的抗肿瘤活性,对某些癌细胞系表现出不同程度的有效性 (Abdel-Hafez, 2007).

- 合成了与标准药物相比具有强大抗菌性能的苯并[4,5]咪唑并[1,2-a]嘧啶 (Prasoona, Kishore, & Brahmeshwari, 2020).

- 氧化铜纳米颗粒催化的咪唑并[1,2-a]嘧啶合成,可用作锌离子的荧光传感器,可用于检测饮用水中锌的浓度 (Rawat & Rawat, 2018).

- 合成的咪唑并[1,2-a]嘧啶衍生物的抗癌和抗氧化活性,在乳腺癌治疗中显示出潜力 (Rehan, Al Lami, & Alanee, 2021).

化学性质和结构分析

- 探索咪唑并[1,2-a]嘧啶结构修饰以减少醛氧化酶介导的代谢的研究,提供了对药物开发过程的见解 (Linton 等人,2011).

- 检查咪唑并[1,2-a]嘧啶类中特定化合物的晶体结构,有助于了解其化学性质 (Deng, Cao, Cai, Li, & Chen, 2010).

未来方向

The future directions for research on “2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For example, some imidazopyridine derivatives have shown potential as anticancer agents , suggesting that “2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine” could also have potential in this area.

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c1-4-14-13-15-10(7-16(13)5-1)9-2-3-11-12(6-9)18-8-17-11/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQORVQUIBGFWCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC=NC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393434 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine | |

CAS RN |

866138-02-5 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)

![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)

![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)